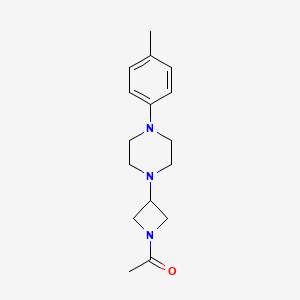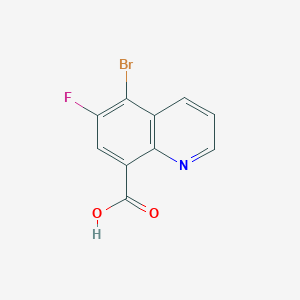
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines and piperazines It is characterized by the presence of a p-tolyl group attached to a piperazine ring, which is further connected to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The p-tolyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This step often involves the reaction of p-tolyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Azetidine Ring: The piperazine derivative is then reacted with an azetidine precursor, such as azetidine-1-carboxylic acid, under appropriate conditions to form the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to introduce the ethanone group. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a non-selective α-adrenoceptor antagonist.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with α-adrenoceptors. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors . By inhibiting these receptors, the compound can modulate the sympathetic nervous system, leading to improved lipid and carbohydrate profiles and reduced glucose and triglyceride levels . The exact molecular pathways and targets involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also acts as a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
1-(3-(4-(m-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone: A structural isomer with similar biological activity but different spatial arrangement of the tolyl group.
Uniqueness
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is unique due to its specific combination of the p-tolyl group, piperazine ring, and azetidine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3 |
Clave InChI |
JXHPBQJGQJYERZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)





